2-(2-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
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Overview
Description
This compound, with the chemical formula C₁₅H₁₁ClF₃NO₂, is a fascinating molecule that combines aromatic rings, heterocycles, and amide functionality. Its structure features a chlorophenoxy group linked to a phenylacetamide moiety, with a fluorophenyl-oxadiazole substituent. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
Phenylacetamide Derivative Approach:
Oxadiazole Ring Formation:
Final Coupling:
- While industrial-scale production methods are proprietary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: The compound is stable under ambient conditions.
Common Reactions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antitumor).
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of phenoxy, oxadiazole, and amide functionalities sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C22H15ClFN3O3 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H15ClFN3O3/c23-18-3-1-2-4-19(18)29-13-20(28)25-17-11-7-15(8-12-17)22-26-21(27-30-22)14-5-9-16(24)10-6-14/h1-12H,13H2,(H,25,28) |
InChI Key |
DISQMGZCBDEFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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